molecular formula C20H21ClN2O4 B6034064 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide

Cat. No. B6034064
M. Wt: 388.8 g/mol
InChI Key: JCBCJSSBXRGPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide, also known as ABT-199 or Venetoclax, is a small molecule drug that is used to treat chronic lymphocytic leukemia (CLL) and other blood cancers. It was developed by AbbVie and Roche and was approved by the FDA in 2016. ABT-199 is a selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a key role in the survival of cancer cells.

Mechanism of Action

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide selectively binds to BCL-2 and prevents it from inhibiting apoptosis. BCL-2 is overexpressed in many cancer cells, which allows them to evade apoptosis and continue to grow and divide. By inhibiting BCL-2, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide induces apoptosis in these cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been shown to have a favorable safety profile in clinical trials, with the most common side effects being nausea, diarrhea, and fatigue. In terms of its biochemical and physiological effects, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been shown to decrease the levels of circulating CLL cells in patients and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its potential for off-target effects and its limited efficacy in certain types of cancer.

Future Directions

There are several future directions for research on N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide, including:
1. Developing new formulations of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide that can overcome its limitations and improve its efficacy in treating different types of cancer.
2. Studying the mechanisms of resistance to N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide in cancer cells and developing strategies to overcome this resistance.
3. Investigating the potential of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer.
4. Exploring the use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide in other diseases or conditions where BCL-2 plays a role, such as autoimmune disorders.
In conclusion, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide is a promising drug for the treatment of CLL and other blood cancers, with a unique mechanism of action that targets BCL-2. Further research is needed to fully understand its potential and limitations, as well as to explore new directions for its use in cancer treatment and other applications.

Synthesis Methods

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chlorobenzylamine, which is reacted with 2-methoxyphenol to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its efficacy in treating CLL and other blood cancers. It has shown promising results in inducing apoptosis (cell death) in cancer cells that overexpress BCL-2. In addition, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide has been shown to be effective in combination with other drugs, such as rituximab, in treating CLL.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-8-4-5-9-18(17)27-13-19(24)22-15-10-20(25)23(12-15)11-14-6-2-3-7-16(14)21/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBCJSSBXRGPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.